N-(4-ethoxyphenyl)-2-pyrazinecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

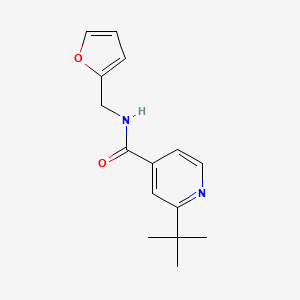

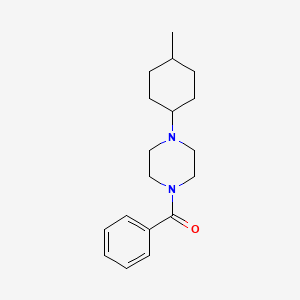

“N-(4-ethoxyphenyl)-2-pyrazinecarboxamide” is a chemical compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and an amide functional group. The “N-(4-ethoxyphenyl)” part of the name indicates that there is an ethoxyphenyl group attached to the nitrogen atom of the amide .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-halopyrazine with 4-ethoxyaniline to form the intermediate, followed by acylation with an acyl chloride or anhydride to introduce the carboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazine ring, an amide functional group, and a 4-ethoxyphenyl group. The exact 3D structure would need to be determined by techniques such as X-ray crystallography .Chemical Reactions Analysis

As an aromatic compound with an amide functional group, “N-(4-ethoxyphenyl)-2-pyrazinecarboxamide” could undergo a variety of chemical reactions. The pyrazine ring might participate in electrophilic substitution reactions, while the amide group could be involved in hydrolysis, reduction, or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in “N-(4-ethoxyphenyl)-2-pyrazinecarboxamide”. For example, as an aromatic amide, it is likely to have a relatively high boiling point and be soluble in organic solvents .科学研究应用

Antitubercular Bioactivity

N-(4-ethoxyphenyl)pyrazine-2-carboxamide is a pyrazinamide analogue, and pyrazinamide is a crucial first-line drug for tuberculosis treatment . The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides . N-(4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield; N-(2-ethylhexyl)pyrazine-2-carboxamide and N-(4-fluorobenzyl)pyrazine-2-carboxamide showed the best activity against Mycobacterium tuberculosis H37Rv (<6.25 μg/mL) .

Anti-Tubercular Agents

A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 mM .

Interaction with Photosystem II

Using EPR spectroscopy, it was found that 5-tert-butyl-N-(3-hydroxy-4-chlorophenyl)-pyrazine-2-carboxamide and 5-tert-butyl-6–chloro-N-(3-fluorophenyl)-pyrazine-2-carboxamide interacted with the D · intermediate, i.e., with the tyrosine radical which is situated at 161th position on D 2 protein occurring on the donor side of PS 2 .

未来方向

属性

IUPAC Name |

N-(4-ethoxyphenyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-11-5-3-10(4-6-11)16-13(17)12-9-14-7-8-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRHMFFHGZFFID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)

![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)

![N-[4-(acetylamino)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5845267.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)

![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine 2-oxide](/img/structure/B5845307.png)

![2,2,2-trichloro-N-[(mesitylamino)carbonyl]acetamide](/img/structure/B5845313.png)

![2-[(2-methyl-3-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5845315.png)

![2-fluoro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5845329.png)